4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-9-3-1-7(2-4-9)8-5-10(11(14)15)13-6-8/h1-6,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEGVJNSAAVOLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 4-fluorobenzaldehyde with pyrrole-2-carboxylic acid under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Antimicrobial Activity : Recent studies have indicated that pyrrole derivatives, including 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid, exhibit significant antimicrobial properties. For instance, research has shown that modifications on the pyrrole ring can enhance binding affinity to biological targets, which is crucial for developing new antibiotics .
Anti-Tuberculosis Activity : A notable study focused on the design of pyrrole-2-carboxamide derivatives demonstrated that compounds with a fluorophenyl moiety exhibited potent anti-tuberculosis (TB) activity, with minimal cytotoxicity . The structure-activity relationship (SAR) revealed that specific substituents significantly impacted the efficacy against Mycobacterium tuberculosis, highlighting the potential of fluorinated pyrroles in TB treatment.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo electrophilic substitutions makes it valuable in creating more complex organic molecules. A common synthetic route involves reacting 4-fluoroaniline with ethyl acetoacetate under basic conditions to yield pyrrole derivatives.
Materials Science
Polymer Chemistry : The unique properties of this compound allow it to be used in the synthesis of functional polymers. These polymers can exhibit enhanced thermal stability and electrical conductivity, making them suitable for applications in electronic devices and sensors.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrrole derivatives against multiple bacterial strains. The results indicated that compounds featuring the 4-(4-fluorophenyl) group demonstrated superior activity compared to their non-fluorinated counterparts, suggesting that fluorination may enhance interaction with bacterial targets .
Case Study 2: Anti-TB Drug Development
In another investigation, a series of pyrrole-2-carboxamide compounds were synthesized and tested for anti-TB activity. The study found that those incorporating a fluorophenyl moiety had significantly lower minimum inhibitory concentrations (MICs), indicating strong potential as therapeutic agents against TB .
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access.
Comparison with Similar Compounds
5-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic Acid
- Structure : Fluorophenyl group at the 5-position of the pyrrole ring.
- Molecular Weight: 205.19 (C₁₁H₈FNO₂), identical to the target compound.
- Synthesized in 80% yield via column chromatography (EA : PE : MeOH = 1:1:0.5) .
- Implications : Positional isomerism can lead to distinct biological activities, as seen in enzyme inhibition studies .
4-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic Acid
- Structure : Carboxylic acid group at the 3-position of the pyrrole ring.
- Molecular Weight: 205.19 (C₁₁H₈FNO₂).
- Key Differences :
Substituent Modifications
5-(4-Fluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic Acid
- Structure : Methyl group at the 3-position of the pyrrole ring.
- Molecular Weight: 219.21 (C₁₂H₁₀FNO₂).
- Key Differences :
4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic Acid
- Structure : Trifluoromethyl (-CF₃) group at the 4-position.
- Molecular Weight: 189.12 (C₆H₄F₃NO₂).
- Key Differences :
Core Ring Modifications
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid
- Structure : Pyrimidine core instead of pyrrole.
- Molecular Weight : 250.20 (C₁₁H₇FN₂O₄).
- Key Differences :
5-(4-Fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxotetrahydropyran-2-yl)ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic Acid Phenylamide
- Structure : Complex derivative with multiple substituents (e.g., isopropyl, tetrahydropyran).
- Role : Key intermediate in atorvastatin synthesis, a cholesterol-lowering drug.
- Key Differences :
Data Table: Comparative Analysis of Selected Compounds
Research Findings and Implications
- Synthetic Accessibility : Substituent position and type influence synthetic routes. For example, trifluoromethylated pyrroles require specialized reagents (e.g., L-hydroxyproline) , while fluorophenyl-pyrroles are synthesized via Suzuki coupling or column chromatography .
- Biological Activity : Fluorophenyl groups enhance binding to enzymes like kynurenine formamidase, with affinity energies ranging from -8.7 to -9.0 kcal/mol .
- Physicochemical Properties : Electron-withdrawing groups (e.g., -F, -CF₃) increase acidity and stability, while alkyl groups (e.g., -CH₃) reduce solubility .
Biological Activity
4-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features a pyrrole ring substituted with a 4-fluorophenyl group and a carboxylic acid moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity. For instance, a study on pyrrole derivatives indicated that those with electron-withdrawing groups, such as fluorine, showed enhanced activity against Mycobacterium tuberculosis (Mtb) with minimal inhibitory concentrations (MIC) below 0.016 μg/mL .
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | <0.016 | M. tuberculosis H37Rv |
| 4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid | 0.125 | Staphylococcus aureus |
| N-(3-Fluorobenzyl)-pyrrole-2-carboxamide | 0.5 | Escherichia coli |
The structural modifications in these compounds significantly influence their binding affinity to bacterial enzymes, enhancing their antibacterial efficacy.
Antifungal Activity
In addition to antibacterial properties, pyrrole derivatives have shown promise as antifungal agents. Molecular docking studies suggest that these compounds can interact effectively with fungal protein targets through hydrogen bonding and π-π stacking interactions. For example, N-(2-chlorobenzyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide demonstrated notable antifungal activity against various strains of fungi.
Table 2: Antifungal Activity of Pyrrole Derivatives
| Compound Name | Activity | Target Organism |
|---|---|---|
| N-(2-chlorobenzyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide | Active | Candida albicans |
| This compound | Moderate | Aspergillus niger |
Anticancer Activity
The anticancer potential of pyrrole derivatives has also been explored extensively. Compounds with similar structures have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study indicated that certain pyrrole derivatives exhibited IC50 values suggesting significant cytotoxicity against human cancer cells .
Table 3: Anticancer Activity of Pyrrole Derivatives
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | 10 | HeLa |
| N-(3-Fluorobenzyl)-pyrrole-2-carboxamide | 5 | MCF-7 |
Case Study 1: Anti-Tuberculosis Activity
A significant case study highlighted the anti-TB activity of pyrrole derivatives where the compound with a fluorophenyl moiety showed enhanced potency compared to its chloro counterparts. The structure–activity relationship (SAR) studies revealed that substituting the phenyl group with electron-withdrawing groups like fluorine improved the overall efficacy against M. tuberculosis .
Case Study 2: Biofilm Inhibition
Another study focused on the antibiofilm efficacy of pyrrole derivatives against Listeria monocytogenes. The results indicated that pyrrole-2-carboxylic acid significantly reduced biofilm formation and metabolic activity in bacterial cultures, suggesting its potential as an alternative antibiofilm agent .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid with high purity?
The synthesis typically involves introducing a fluorophenyl group to a pyrrole core via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki coupling (commonly used for aryl halide coupling) .
- Temperature control : Reactions often proceed at 80–110°C in anhydrous solvents like DMF or THF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) enhances purity .
Yield optimization may require iterative adjustment of stoichiometry (e.g., arylboronic acid:halide ratio ≥1.2:1) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Q. How can solubility challenges of this compound in aqueous media be addressed for in vitro assays?
- Co-solvent systems : Use DMSO (≤1% v/v) or ethanol (≤5% v/v) to pre-dissolve the compound before diluting in buffer .
- pH adjustment : Deprotonate the carboxylic acid group (pKa ~3–4) using neutral or slightly basic buffers (e.g., PBS pH 7.4) .
- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability in cellular studies .
Advanced Research Questions
Q. What computational strategies predict the interaction of this compound with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2) or receptors. Focus on the fluorophenyl moiety’s hydrophobic interactions and the carboxylic acid’s hydrogen bonding .
- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., fluorine’s electronegativity) with activity trends in analogs .
Q. How do structural modifications (e.g., methyl vs. fluorine substitution) alter the compound’s biological activity?
- Fluorine substitution : Enhances metabolic stability and membrane permeability due to reduced CYP450 metabolism .
- Methyl groups : Increase steric bulk, potentially reducing binding affinity but improving selectivity (e.g., in kinase inhibitors) .
- Comparative assays : Test analogs in enzyme inhibition (e.g., IC₅₀ shifts in COX-2 assays) or cellular uptake studies (LC-MS quantification) .
Q. How can contradictory reports on the compound’s antimicrobial efficacy be resolved?
- Standardized protocols :
- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects .
- Synergy testing : Evaluate combinational effects with β-lactams or fluoroquinolones via checkerboard assays .
Methodological Guidance
7. Designing SAR studies for fluorophenyl-pyrrole derivatives:
- Scaffold diversification : Synthesize analogs with halogens (Cl, Br), methyl, or nitro groups at the phenyl ring .
- Activity cliffs : Identify abrupt changes in potency (e.g., >10-fold IC₅₀ difference) using heatmap visualization .
- ADMET profiling : Assess permeability (Caco-2 assays), metabolic stability (microsomal incubation), and toxicity (HEK293 cell viability) .
8. Addressing low yields in multi-step syntheses:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
